5-bromo-N-methylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-N-methylpyrimidin-4-amine involves regioselective reactions and can be achieved through various methods. One approach is the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product. This compound can further react with secondary amines in boiling ethanol to afford 4-amino-5-bromo-2-substituted aminopyrimidines (A. Doulah et al., 2014).
Molecular Structure Analysis
The molecular structure of synthesized compounds, including 5-bromo-N-methylpyrimidin-4-amine, has been extensively studied using X-ray crystallography. These analyses reveal that such compounds often crystallize in specific crystal systems and may include water molecules in their crystalline network, which can stabilize the structure through hydrogen bonding (A. Doulah et al., 2014).
Chemical Reactions and Properties
5-Bromo-N-methylpyrimidin-4-amine undergoes various chemical reactions, forming a range of derivatives. These reactions include interactions with secondary amines, isothiocyanates, and under conditions like palladium-catalyzed cross-coupling reactions. Such processes are crucial for the creation of novel compounds with potential applications in various fields (M. Bakavoli et al., 2006).
Physical Properties Analysis
The physical properties of 5-bromo-N-methylpyrimidin-4-amine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For instance, the incorporation of water molecules into the crystalline network can affect these properties, as observed in certain crystallization studies (A. Doulah et al., 2014).
Scientific Research Applications
Regioselective Reactions and Crystallography
5-bromo-N-methylpyrimidin-4-amine is studied in the context of regioselective reactions. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which is a key intermediate in synthesizing 4-amino-5-bromo-2-substituted aminopyrimidines. This process was analyzed using X-ray crystallography, revealing insights into the crystalline structure and intramolecular hydrogen bonds (Doulah et al., 2014).
Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives
The compound is also instrumental in synthesizing thiazolo[4,5-d]pyrimidine derivatives. These derivatives are formed by treating 4-amino-5-bromo-2-substituted-aminopyrimidines, derived from 5-bromo-N-methylpyrimidin-4-amine, with various isothiocyanates (Bakavoli et al., 2006).
Amination Studies
Research also includes amination studies of dibromopyridines, where 5-bromo-N-methylpyrimidin-4-amine is a potential product. The study focuses on the mechanisms and products of the amination process, offering valuable information on the chemical behavior and transformation of these compounds (Streef & Hertog, 2010).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Another application is in synthesizing pyrimido[4,5-e][1,3,4] thiadiazine derivatives. The compound is treated with methylhydrazine and carbon disulfide to yield intermediates which are then converted into the thiadiazine derivatives (Rahimizadeh et al., 2007).
Development of Pyrimido[5′,4′:5,6][1,4] Thiazino[2,3-B]Quinoxaline Derivatives
The compound is also used in the synthesis of new pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives. This involves a multi-step reaction starting with 5-bromo-N-methylpyrimidin-4-amine and leading to complex quinoxaline derivatives (Bakavoli et al., 2015).
Amplification of Phleomycin
The compound has been studied in the context of amplifying phleomycin, an antibiotic. Reactions of 5-bromo-N,N-dimethylpyrimidin-2-amine with various agents led to the synthesis of compounds tested for their activity as phleomycin amplifiers (Kowalewski et al., 1981).
Cine-Amination Studies
Cine-amination studies involving 5-bromo-N-methylpyrimidin-4-amine have been conducted to understand the mechanisms and products of amination reactions. These studies provide insights into the chemical behavior and transformation possibilities of the compound (Rasmussen et al., 1978).
Antibacterial Evaluation
Novel derivatives of 5-bromo-N-methylpyrimidin-4-amine have been synthesized and evaluated for antibacterial activity. These studies are crucial in exploring the pharmaceutical potential of these compounds (Afrough et al., 2019).
Safety And Hazards
properties
IUPAC Name |
5-bromo-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-4(6)2-8-3-9-5/h2-3H,1H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTRFVAUWLQCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356459 |
Source
|
Record name | 5-bromo-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methylpyrimidin-4-amine | |
CAS RN |
56181-38-5 |
Source
|
Record name | 5-bromo-N-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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